Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability vs. Non-Fluorinated and Non-Chlorinated Analogs
Methyl 2-chloro-5-(trifluoromethyl)nicotinate exhibits a predicted LogP value of 2.46 (Fluorochem) to 2.77 (ACD/LogP), which is substantially higher than that of the non-fluorinated analog Methyl 2-chloro-5-methylnicotinate (LogP ~1.5-2.0) and the non-chlorinated analog Methyl 5-(trifluoromethyl)nicotinate (LogP 1.89) . This increased lipophilicity, driven by the trifluoromethyl and chloro substituents, enhances passive membrane permeability, a critical parameter for oral bioavailability and blood-brain barrier penetration in drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.46 (Fluorochem) and 2.77 (ACD/LogP) |
| Comparator Or Baseline | Methyl 2-chloro-5-methylnicotinate (LogP ~1.5-2.0) and Methyl 5-(trifluoromethyl)nicotinate (LogP 1.89) |
| Quantified Difference | Difference of +0.57 to +1.27 LogP units compared to non-fluorinated analog; +0.57 to +0.88 LogP units compared to non-chlorinated analog. |
| Conditions | Predicted values based on in silico calculations (ACD/Labs, XLogP3). |
Why This Matters
Higher LogP values correlate with improved passive membrane permeability and oral absorption, which are key determinants of a drug candidate's pharmacokinetic profile and ultimately its success in development.
